molecular formula C7H16O2 B1614497 4-Isopropoxybutanol CAS No. 31600-69-8

4-Isopropoxybutanol

Cat. No.: B1614497
CAS No.: 31600-69-8
M. Wt: 132.2 g/mol
InChI Key: OYVUCQVIHYMROV-UHFFFAOYSA-N
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Description

4-Isopropoxybutanol is an organic compound with the molecular formula C7H16O2. It is also known by its IUPAC name, 4-(propan-2-yloxy)butan-1-ol. This compound is characterized by the presence of an isopropoxy group attached to the fourth carbon of a butanol chain. It is a colorless liquid with a mild odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropoxybutanol can be synthesized through the reaction of 1,4-butanediol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The general reaction scheme is as follows:

HO-(CH2)4-OH+CH3CH(OH)CH3HO-(CH2)4-OCH(CH3)2+H2O\text{HO-(CH}_2\text{)}_4\text{-OH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{HO-(CH}_2\text{)}_4\text{-OCH(CH}_3\text{)}_2 + \text{H}_2\text{O} HO-(CH2​)4​-OH+CH3​CH(OH)CH3​→HO-(CH2​)4​-OCH(CH3​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxybutanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-isopropoxybutanal or further to 4-isopropoxybutanoic acid.

    Reduction: Reduction reactions can convert it to 4-isopropoxybutane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Isopropoxybutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxybutanol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. In pharmaceutical applications, its antifungal properties are attributed to its ability to disrupt the cell membrane of fungi, leading to cell lysis and death. The exact molecular targets and pathways involved vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A precursor in the synthesis of 4-Isopropoxybutanol.

    Isopropyl Alcohol: Another precursor used in the synthesis.

    4-Isopropoxybutanal: An oxidation product of this compound.

    4-Isopropoxybutanoic Acid: Another oxidation product.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both an alcohol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

4-propan-2-yloxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUCQVIHYMROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336892
Record name 4-Isopropoxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31600-69-8
Record name 4-Isopropoxybutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 1,4- butandiol and isopropylbromide, the above compound is produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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